molecular formula C15H15ClO B136415 2-(2-Methylphenoxymethyl)benzyl chloride CAS No. 156489-68-8

2-(2-Methylphenoxymethyl)benzyl chloride

Cat. No. B136415
M. Wt: 246.73 g/mol
InChI Key: MIECNVDASNEPRD-UHFFFAOYSA-N
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Description

The compound "2-(2-Methylphenoxymethyl)benzyl chloride" is a chemical species that can be inferred to have a benzyl chloride moiety with a methoxy group and a methyl substituent on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of aromatic aldehydes, amines, and chlorides. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol involves the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a methoxymethyl-substituted aryl methyl ether suggests that the methoxymethyl group can be a versatile handle in synthetic chemistry . These examples suggest that the synthesis of "2-(2-Methylphenoxymethyl)benzyl chloride" could involve the use of a methoxymethyl group in a key step.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined, showing it crystallizes in the orthorhombic space group . The molecular conformation of methyl 2-(thiophene-2-carboxamido)benzoate is stabilized by an intramolecular hydrogen bond . These studies indicate that intramolecular interactions can significantly influence the conformation and stability of such molecules.

Chemical Reactions Analysis

The reactivity of similar compounds includes photorelease of HCl, selenenylation-acylation, and regioselective demethylation. The photorelease of HCl from 2,5-dimethylphenacyl chloride proceeds through a photoenol intermediate . The 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile in the selenenylation and acylation of C-H acids . These reactions highlight the potential reactivity of the chloro and methoxymethyl groups in related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their molecular structures and intermolecular interactions. For instance, the crystal structure of 2-[(2-chlorophenyl)(hydroxy)methyl]phenol reveals a hexameric aggregate mediated by hydrogen bonds . The crystal and molecular structures of bisphenol flukicides show different conformations adopted by the methylenebisphenol moieties . These findings suggest that "2-(2-Methylphenoxymethyl)benzyl chloride" may also exhibit specific conformational preferences and form intermolecular interactions that could affect its physical state and solubility.

Scientific Research Applications

Photorelease Studies

  • A study investigated the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound structurally similar to 2-(2-Methylphenoxymethyl)benzyl chloride, demonstrating the formation of specific products through heterolytic elimination of chloride ion (Pelliccioli et al., 2001).

Reactions with Nucleophiles

  • Research on 2-(chloroseleno)benzoyl chloride, a compound related to 2-(2-Methylphenoxymethyl)benzyl chloride, revealed its reactivity with various nucleophiles, such as alkanols and aminoalkanols, leading to selenenylation and acylation (Osajda & Młochowski, 2002).

Analytical Chemistry Applications

  • A method for the gas-liquid chromatographic determination of benzethonium chloride (related in function to 2-(2-Methylphenoxymethyl)benzyl chloride) was developed, highlighting the potential for analytical applications of similar compounds (Kawase, Kanno, & Ukai, 1982).

Novel DNA Fluorescence Probes

  • Fluorescent benzo[a]phenoxazinium chlorides with specific functional groups have been synthesized and used in photophysical studies with DNA. This research demonstrates the potential of structurally related compounds in biochemical applications (Alves et al., 2011).

Polymer Chemistry

  • The synthesis and characterization of AB2 monomers for the creation of hyperbranched polymers were described, where compounds like benzyl chloride, similar to 2-(2-Methylphenoxymethyl)benzyl chloride, were used as key components (Percec, Chu, & Kawasumi, 1994).

Safety And Hazards

2-(2-Methylphenoxymethyl)benzyl chloride is a chemical compound that should be handled with care. It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation when handling it . Contact may irritate skin, eyes, and mucous membranes .

properties

IUPAC Name

1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-12-6-2-5-9-15(12)17-11-14-8-4-3-7-13(14)10-16/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIECNVDASNEPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601448
Record name 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxymethyl)benzyl chloride

CAS RN

156489-68-8
Record name 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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